2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide
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Description
2-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide, commonly referred to as 2-chloro-N-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-ylbenzenecarboxamide, is an organic compound belonging to the family of heterocyclic compounds. It is a colorless solid with an empirical formula of C12H9ClN4O2. It is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is also used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of a broader class of chemicals involving 1,2,4-thiadiazoles, which are synthesized through various methods including oxidative dimerization of thioamides and reactions with electrophilic reagents. Such compounds, including variations with thiadiazole moieties, have been synthesized to explore their reactivity and potential as precursors for further chemical transformations. For example, Mohamed et al. (2020) detailed an efficient methodology for synthesizing thiadiazole hybrids, demonstrating their potential in constructing new heterocycles with insecticidal activity Mohamed et al., 2020.
Biological Activities and Applications
The biological activities of compounds related to "2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide" have been extensively studied. Compounds with the thiadiazole scaffold have shown promising anticancer activity against various human cancer cell lines. Tiwari et al. (2017) synthesized a series of compounds with the thiadiazole and benzamide groups, demonstrating significant anticancer activity, highlighting the potential therapeutic applications of these compounds Tiwari et al., 2017.
Mechanistic Studies and Chemical Behavior
Research into the chemical behavior of thiadiazole derivatives, such as keto/enol equilibrium studies, sheds light on the solvent and temperature-dependent properties of these compounds. Matwijczuk et al. (2017) investigated the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, providing insights into the physicochemical properties that may influence their biological activities Matwijczuk et al., 2017.
Structural Characterization and Novel Syntheses
Further studies have focused on the structural characterization of thiadiazole derivatives and the exploration of novel synthetic pathways. For instance, Adhami et al. (2012) reported on the synthesis of thiadiazolobenzamide and its complexes, contributing to the understanding of the structural aspects and potential applications of these compounds Adhami et al., 2012.
properties
IUPAC Name |
2-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c1-14-10(16)13-9(17-14)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGOLXWPOMFDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide |
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